![molecular formula C13H18N2 B1364324 1-[(4-Ethenylphenyl)methyl]piperazine CAS No. 168270-38-0](/img/structure/B1364324.png)

1-[(4-Ethenylphenyl)methyl]piperazine

Übersicht

Beschreibung

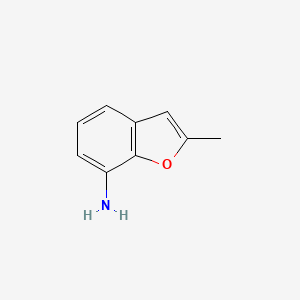

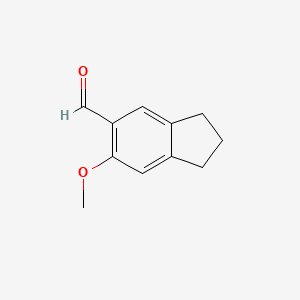

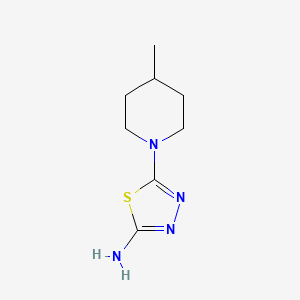

“1-[(4-Ethenylphenyl)methyl]piperazine” is a chemical compound that belongs to the class of piperazines. It has a molecular formula of C13H18N2 and a molecular weight of 202.3 g/mol .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of extensive research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring with a phenylmethyl and ethenyl group attached .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 316.7±27.0 °C, a predicted density of 1.022±0.06 g/cm3, and a predicted pKa of 9.14±0.10 .

Wissenschaftliche Forschungsanwendungen

Biological Evaluation as Herbicides and Cytokinin Mimics

1-[(4-Ethenylphenyl)methyl]piperazine derivatives, including aryl(thio)carbamoyl derivatives of piperazines, have been synthesized and evaluated for potential applications in agriculture as herbicides and plant growth regulators. These compounds exhibit herbicidal activity against Triticum aestivum and cytokinin-like activity that stimulates betacyanin synthesis in Amaranthus caudatus, indicating their potential as new chemical families for agricultural use (Stoilkova, Yonova, & Ananieva, 2014).

Anticancer Activity Exploration

Piperazine derivatives have shown promise in anticancer research, with certain compounds exhibiting significant in vitro anticancer activity. For example, 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208) has demonstrated excellent anticancer properties in vivo and in vitro, with low toxicity, highlighting the potential of piperazine derivatives in cancer treatment (Jiang et al., 2007). Additionally, 1,2,4-triazine derivatives bearing piperazine amide moiety have been synthesized and shown to possess promising antiproliferative agents against MCF-7 breast cancer cells, further supporting the role of piperazine derivatives in anticancer drug development (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Synthesis of Key Intermediates for Drug Development

The synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine, a key intermediate in the production of cetirizine hydrochloride, highlights the importance of piperazine derivatives in pharmaceutical manufacturing. The optimized synthesis route for this compound is suitable for industrial production, underscoring the utility of piperazine derivatives in synthesizing key pharmaceutical intermediates (Dong, 2014).

Eigenschaften

IUPAC Name |

1-[(4-ethenylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h2-6,14H,1,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHMJVLPJMDBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391546 | |

| Record name | 4-(piperazinylmethyl)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168270-38-0 | |

| Record name | 4-(piperazinylmethyl)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyridazin-3-amine](/img/structure/B1364263.png)

![4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1364265.png)

![2-{[4-({[2-Carboxycyclohexyl]carbonyl}amino)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364275.png)